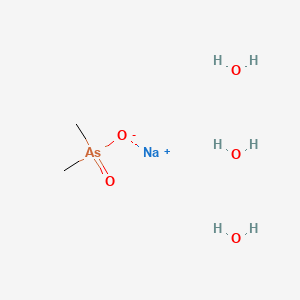

Sodium cacodylate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- El compuesto es un metabolito mayor de los arsénicos inorgánicos y se ha estudiado por sus efectos toxicológicos.

- Se utiliza como agente tampón en la preparación y fijación de muestras biológicas .

Ácido cacodílico: es un compuesto orgánico de arsénico con la fórmula química . Se encuentra comúnmente en su forma .

Métodos De Preparación

Rutas Sintéticas: El ácido cacodílico se puede sintetizar reaccionando con .

Condiciones de Reacción: La reacción suele ocurrir en un medio acuoso.

Producción Industrial: Aunque no se produce ampliamente a nivel industrial, se puede preparar a escala de laboratorio.

Análisis De Reacciones Químicas

Reaction with Strong Acids

Sodium cacodylate trihydrate reacts with strong acids (e.g., HCl, H2SO4) to produce toxic dimethylarsine gas (CH3)2AsH, arsenic oxides, and sodium salts: CH3 2AsO2Na⋅3H2O+HCl→ CH3 2AsH↑+NaCl+H2O+AsxOy

| Reactant | Conditions | Products | Hazardous Byproducts | References |

|---|---|---|---|---|

| HCl, H2SO4 | Room temperature | Dimethylarsine, NaCl, H2O | Arsenic oxides |

Key Findings :

- Dimethylarsine is highly toxic and flammable, requiring strict containment .

- Reaction rates increase with acid concentration and temperature .

Reaction with Reducing Agents

Sodium cacodylate undergoes reduction with agents like sodium borohydride (NaBH4) or zinc (Zn) in acidic media, yielding dimethylarsine: CH3 2AsO2Na+Zn+4HCl→ CH3 2AsH+ZnCl2+NaCl+2H2O

| Reducing Agent | Medium | Products | Applications | References |

|---|---|---|---|---|

| NaBH4 | Aqueous | Dimethylarsine, NaBO2 | Synthesis of As complexes | |

| Zn | HCl | Dimethylarsine, ZnCl2 | Toxicological studies |

Research Insight :

Thermal Decomposition

Heating this compound above 60°C initiates dehydration, forming anhydrous sodium cacodylate. Further heating (>120°C) leads to decomposition: CH3 2AsO2Na⋅3H2OΔ CH3 2AsO2NaΔAs2O3+Na2O+CO2+H2O

| Temperature Range (°C) | Decomposition Products | References |

|---|---|---|

| 60–120 | Anhydrous sodium cacodylate, H2O | |

| >120 | As2O3, Na2O, CO2 |

Critical Data :

Reaction with Oxidizing Agents

Sodium cacodylate reacts violently with strong oxidizers (e.g., KMnO4, Cl2), producing arsenic pentoxide (As2O5) and sodium salts: CH3 2AsO2Na+KMnO4→As2O5+NaMnO4+CO2+H2O

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO4 | Acidic/alkaline | As2O5, NaMnO4 | |

| Cl2 | Aqueous | AsCl3, NaCl |

Safety Note :

Reactivity with Metals

Sodium cacodylate corrodes metals like aluminum, iron, and zinc under moist conditions, forming arsenical metal complexes: CH3 2AsO2Na+Al+H2O→AlAsO2+NaOH+CH4

| Metal | Reaction Medium | Products | Corrosion Rate | References |

|---|---|---|---|---|

| Aluminum | Moisture | AlAsO2, NaOH, CH4 | High | |

| Iron | Aqueous | FeAsO2, NaOH | Moderate |

Industrial Impact :

Aplicaciones Científicas De Investigación

Buffering Agent in Electron Microscopy

Sodium cacodylate trihydrate is widely used as a buffering agent during the preparation and fixation of biological samples for electron microscopy. The buffering capacity helps maintain a stable pH, which is crucial for preserving the structural integrity of cellular components during fixation processes.

Case Study: Fixation Protocols

A study detailed the use of sodium cacodylate in various fixation protocols for electron microscopy. The following table summarizes the preparation of a typical cacodylate buffer:

| Component | Quantity |

|---|---|

| Cacodylate buffer (0.2 mol/L) | 700 mL |

| This compound | 22.9 g |

| Purified water | 674.8 mL |

| Hydrochloric acid (0.2 mol/L) | 25.2 mL |

This buffer was utilized to fix human tissues, ensuring optimal preservation for subsequent imaging studies .

Toxicological Research

Sodium cacodylate serves as a source of arsenic in toxicological research, helping to study the effects of arsenic exposure on biological systems. In vivo experiments using rat models have demonstrated that exposure to this compound can promote cancer formation in various organs, including the kidney and liver .

Case Study: Carcinogenicity Assessment

Research has indicated that sodium cacodylate can induce neoplastic changes in laboratory animals. A notable study found that rats exposed to sodium cacodylate developed tumors in multiple organs, highlighting its potential carcinogenic effects .

Crystallography

In crystallography, sodium cacodylate is employed to introduce arsenic into proteins for single-wavelength anomalous diffraction phasing. This technique is essential for determining protein structures, particularly those containing heavy metal ions.

Application Example

A specific application involved using sodium cacodylate to prepare protein samples for X-ray crystallography, facilitating the elucidation of complex molecular structures through anomalous scattering techniques .

General Laboratory Use

Beyond its specialized applications, sodium cacodylate is also utilized in various laboratory settings as a general-purpose buffer in biochemical assays and experiments requiring pH stabilization.

Safety Considerations

Due to its arsenic content, sodium cacodylate is classified as highly toxic and potentially carcinogenic. Safety measures must be strictly followed when handling this compound:

- Toxicity : Acute inhalation and oral toxicity (Category 3)

- Carcinogenicity : Classified as Group 1 carcinogen by IARC

- Environmental Impact : Very toxic to aquatic life with long-lasting effects

Mecanismo De Acción

Metabolismo: In vivo, el cacodilato de sodio se metaboliza para producir .

Objetivos y Vías: Los objetivos moleculares y las vías exactas siguen siendo un área de investigación.

Comparación Con Compuestos Similares

Unicidad: El cacodilato de sodio es único debido a su función como metabolito mayor de los arsénicos inorgánicos.

Compuestos Similares: Otros compuestos relacionados incluyen y .

Propiedades

Número CAS |

6131-99-3 |

|---|---|

Fórmula molecular |

C2H9AsNaO3 |

Peso molecular |

179.00 g/mol |

Nombre IUPAC |

sodium;dimethylarsinate;trihydrate |

InChI |

InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |

Clave InChI |

IQQQKXANTROEHA-UHFFFAOYSA-N |

SMILES |

C[As](=O)(C)[O-].O.O.O.[Na+] |

SMILES canónico |

C[As](=O)(C)O.O.[Na] |

Descripción física |

Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.